molecular formula C94H178N2O25P2 B1211761 diphospho hexaacyl lipid A

diphospho hexaacyl lipid A

Cat. No.: B1211761
M. Wt: 1798.4 g/mol
InChI Key: GZQKNULLWNGMCW-NZGSIBBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphospho Hexaacyl Lipid A is a potent immunostimulatory molecule that constitutes the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria like Escherichia coli . This hexa-acylated lipid A variant features a β(1→6)-linked diglucosamine backbone with phosphate groups at the 1 and 4' positions and six acyl chains, a structure recognized as the "endotoxic principle" of LPS . Its primary research value lies in its role as a strong agonist of the Toll-like Receptor 4 (TLR4) and MD-2 complex on innate immune cells . Upon binding to the TLR4-MD-2 receptor complex, it initiates robust intracellular pro-inflammatory signaling cascades, leading to the activation of transcription factors like NF-κB and the production of key mediators such as TNF-α, IL-6, and type I interferons . The potent bioactivity is determined by its unique conical molecular shape , which is critical for efficient recognition by the immune receptor and the formation of the active receptor complex . This compound is an essential tool for studying innate immunity, sepsis pathogenesis, vaccine adjuvant development, and bacterial evasion mechanisms. Furthermore, its structure is subject to modifications by pathogens; for instance, downregulation of the 1-diphosphate species has been linked to increased bacterial sensitivity to cationic antimicrobial peptides (CAMPs), highlighting its importance in membrane integrity and bacterial virulence . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C94H178N2O25P2

Molecular Weight

1798.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate

InChI

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112)/t75?,76?,77?,78?,79-,80-,87-,88-,89-,90-,91-,92-,93-,94-/m1/s1

InChI Key

GZQKNULLWNGMCW-NZGSIBBDSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Scientific Research Applications

Vaccine Development

Diphospho hexaacyl lipid A has been extensively studied as a potential vaccine adjuvant. Its ability to stimulate TLR4 makes it an effective candidate for enhancing immune responses in vaccines. Research has demonstrated that modifying lipid A can reduce its toxicity while retaining its adjuvant properties. For instance, studies on Neisseria meningitidis have shown that mutant lipid A species can maintain adjuvant activity with reduced toxicity, making them suitable for human vaccines .

Cytokine Induction

The compound is known to induce the production of various cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This property is leveraged in therapeutic contexts to modulate immune responses against infections and diseases .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the structural characteristics of this compound within lipid bilayers. These studies provide insights into its behavior in biological membranes, enhancing our understanding of its interactions with cellular components .

Mass Spectrometry Imaging

Recent advancements in mass spectrometry imaging techniques have allowed for detailed analyses of lipid profiles, including this compound. This method is crucial for studying lipid metabolism and the role of lipids in various biological processes .

Modulation of Inflammatory Responses

Research indicates that this compound can modulate inflammatory responses by blocking the induction of cachectin (also known as TNF) in macrophages. This finding suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Drug-Induced Phospholipidosis

Studies on drug-induced phospholipidosis have highlighted how this compound interacts with various drugs, providing insights into its behavior under different physiological conditions. Understanding these interactions is vital for developing drugs that minimize adverse effects related to lipid accumulation .

Comparative Analysis with Other Lipid A Derivatives

Lipid A Type Acyl Chains Phosphate Groups Toxicity Adjuvant Activity
This compound62ModerateHigh
Monophosphoryl Lipid A61LowModerate
Tetra-acylated Lipid A41LowHigh

This table illustrates the differences between this compound and other derivatives, emphasizing its unique balance between toxicity and adjuvant activity.

Chemical Reactions Analysis

Dephosphorylation and Structural Rearrangements

Dephosphorylation alters lipid A’s immunogenicity and stability:

  • Acid hydrolysis : Treatment with HCl or NaOAc removes phosphate groups, yielding mono- or non-phosphorylated derivatives ( ).

  • Enzymatic dephosphorylation :

    • LpxE cleaves the 1-phosphate, reducing TLR4 activation (e.g., in Francisella spp.) ( ).

    • LpxF removes the 4′-phosphate, aiding resistance to cationic antimicrobial peptides ( ).

Key Reaction:

Lipid A 1 PP 4 P LpxELipid A 4 P +Pi 2 4 7 \text{Lipid A 1 PP 4 P }\xrightarrow{\text{LpxE}}\text{Lipid A 4 P }+\text{P}_i\quad \text{ 2 4 7 }

Acyl Chain Modifications

Hexa-acylation is critical for membrane integrity and TLR4 activation:

  • Secondary acyl chain removal : Enzymes like LpxR (3′-O-deacylase) cleave secondary acyloxyacyl groups, dampening TLR4 signaling ( ).

  • Acyl chain oxidation : CID-MS studies reveal losses of C-3′ and C-2′ acyl chains as ketenes or acids during fragmentation ( ).

Table 2: CID Fragmentation Pathways of Deprotonated Lipid A ( )

Fragment Ion (m/z)LossMechanism
796 C-3′ acyloxyacylKetene elimination (retro-aldol)
778 C-3′ fatty acidAcid elimination
97 (H₂PO₄⁻)Phosphate cleavageHydride transfer or epoxidation

Pyrophosphate-Specific Reactivity

Diphospho lipid A exhibits unique fragmentation and recognition:

  • Pyrophosphate vs. bisphosphate :

    • Pyrophosphate (1-PP) : Dominates in Yersinia, E. coli, and Salmonella, yielding [HP₂O₆]⁻ and [H₃P₂O₇]⁻ ions in MS ( ).

    • Bisphosphate (1-P, 4′-P) : Less stable under CID, favoring glycosidic bond cleavage ( ).

Key MS Finding:

Pyrophosphate-containing lipid A generates abundant [P₂O₇H₃]⁻ (m/z 177) and [HP₂O₆]⁻ (m/z 159) fragments, distinguishing it from bisphosphate forms ( ).

Biological Interactions and Immune Evasion

Chemical modifications govern host-pathogen interactions:

  • TLR4-MD-2 binding : Hexa-acylation and 1-pyrophosphate stabilize hydrophobic interactions with MD-2, while 4′-phosphate engages TLR4* via ionic bonds ( ).

  • Immune evasion : Dephosphorylation (e.g., in Francisella) or glycine modification (e.g., Vibrio) reduces TLR4 activation and antimicrobial peptide binding ( ).

Analytical Characterization Techniques

  • CID-MS/MS : Resolves acyl chain loss (e.g., m/z 887 from B₁ ion), cross-ring cleavages (0,2A), and phosphate rearrangements ( ).

  • 31P-NMR : Confirms pyrophosphate signals at δ −10 to −12 ppm, distinct from monophosphate (δ +3 ppm) ( ).

Comparison with Similar Compounds

Helicobacter pylori Lipid A

  • Structure: Predominantly monophosphorylated (position 1) tetraacyl lipid A, with a minor bisphosphorylated hexaacyl form (additional phosphate at 4' and (R)-3-(acyloxy)hexadecanoic acid at position 3') .
  • Biological Activity: Tetraacyl lipid A exhibits ~4-fold lower toxicity compared to hexaacyl forms in human monocytes . Underphosphorylation and underacylation reduce TLR4 activation, explaining H. pylori LPS’s low endotoxicity .
  • Key Finding : Human TLR4 is unresponsive to tetraacyl lipid A, suggesting immune evasion by H. pylori .

Yersinia pestis Lipid A

  • Structure : Temperature-dependent acylation:
    • Tetraacyl at 37°C (with diphosphate at 4' and Ara4N modifications) .
    • Hexaacyl at 20–28°C (additional 14:0 and 16:0 acyl chains) .
  • Biological Activity :
    • Hexaacyl forms at lower temperatures enhance TLR4 activation, aiding host colonization .
    • Tetraacyl forms at 37°C may reduce immune detection during systemic infection .

Salmonella minnesota Lipid A

  • Structure : Bisphosphorylated hexaacyl lipid A with asymmetrical acyl chain lengths (12:0–16:0) .
  • Biological Activity :
    • Synthetic analogs lacking one phosphate or acyl chain show reduced cytokine induction (e.g., TNF-α) .
    • Full hexa-acylation and phosphorylation are required for maximal endotoxicity .

Monophosphoryl Lipid A (MPLA/PHAD®)

  • Structure: Monophosphorylated (position 4') hexaacyl lipid A with synthetic modifications (e.g., 3D-PHAD® lacks a 3-hydroxyl group) .
  • Biological Activity :
    • Retains adjuvant properties but with 100–1,000-fold lower toxicity compared to DPHLA .
    • Enhances antigen-specific Th1 responses in vaccines (e.g., HIV-1 gp140) .
  • Key Finding : PHAD®-adjuvanted liposomes increase leukocyte recruitment and confer protection against infections .

Underacylated Lipid A

  • Structure : Tetraacyl or pentaacyl lipid A (e.g., H. pylori or hypoacylated LPS from Francisella tularensis) .
  • Biological Activity :
    • Tetraacyl forms fail to activate human TLR4, limiting septic shock but enabling chronic infection .
    • Pentaacyl analogs show intermediate activity, suggesting a threshold for TLR4 dimerization .

Research Implications

  • Vaccine Development: Synthetic monophosphorylated hexaacyl analogs (e.g., PHAD®) balance immunogenicity and safety, making them ideal adjuvants .
  • Pathogen Adaptation : Reduced acylation/phosphorylation in pathogens like H. pylori and Y. pestis reflects evolutionary strategies to modulate host immunity .
  • Therapeutic Targeting: TLR4 activation thresholds determined by lipid A structure inform the design of anti-sepsis drugs or immunotherapies .

Preparation Methods

Native Biosynthesis in Escherichia coli

In wild-type E. coli, lipid A biosynthesis proceeds via the Raetz pathway, where nine enzymes sequentially assemble the disaccharide backbone, install phosphate groups, and add acyl chains. The final structure, termed hexaacyl lipid A, contains two phosphate groups (1- and 4′-positions) and six acyl chains: four primary (3-OH C14) and two secondary (C12 and C14). Key steps include:

  • LpxA/LpxD : Transfer of 3-hydroxymyristoyl chains to UDP-GlcNAc.

  • LpxB : Formation of the β-1,6-glycosidic bond between UDP-2,3-diacyl-GlcN and lipid X.

  • LpxK : Phosphorylation at the 4′-position.

  • Late acyltransferases (LpxL, LpxM) : Addition of secondary lauroyl and myristoyl chains.

Engineered Dephosphorylation and Acylation

Genetic manipulation enables the production of lipid A variants with tailored phosphorylation states. For example, E. coli mutants lacking lpxM (encoding the secondary acyltransferase) produce penta-acylated lipid A, while co-expression of Francisella novicida phosphatases (lpxE, lpxF) removes the 1- and 4′-phosphates, yielding dephosphorylated species. These strains facilitate large-scale fermentation to extract lipid A intermediates, though subsequent chemical rephosphorylation is often required to restore immunostimulatory activity.

Chemical Synthesis Strategies

Disaccharide-First Assembly

This approach constructs the glucosamine backbone early, followed by stepwise acylation and phosphorylation. Orthogonal protecting groups ensure regioselective functionalization:

Orthogonal Protection Scheme

A representative synthesis (Figure 1) employs:

  • Benzylidene acetal : Protects 4,6-hydroxyls on the reducing end glucosamine.

  • Trichloroethyloxycarbonyl (Troc) : Shields the 2′-amino group during glycosylation.

  • Allyloxycarbonyl (Alloc) : Temporarily blocks the 3′-hydroxyl for late-stage acylation.

Glycosylation and Acylation

Coupling of monosaccharide building blocks (2 and 3 ) via AgOTf-promoted glycosylation yields the β-1,6-disaccharide. Subsequent acylation with activated fatty acids (e.g., (R)-3-tetradecanoyloxytetradecanoic acid) uses DCC/HOBt or HATU/DIEA for amide and ester bond formation. Final deprotection with Pd-catalyzed hydrogenolysis or Zn/HOAc reveals the target structure.

Monosaccharide-First Assembly

This strategy pre-lipidates monosaccharides before glycosylation, minimizing steric hindrance during disaccharide formation:

Lipidated Monosaccharide Synthesis

  • Donor Synthesis : Glucosamine derivatives (e.g., 35 ) are acylated at the 3-O-position with branched-chain fatty acids using DCC/DMAP.

  • Acceptor Synthesis : The reducing-end glucosamine (36 ) is functionalized with azidoethyl or propargyl groups for subsequent click chemistry.

Glycosylation Challenges

Steric bulk from pre-installed acyl chains necessitates aggressive promoters (e.g., TMSOTf) and elevated temperatures (60°C) to achieve β-selectivity. Yields range from 40–60%, with anomeric byproducts requiring chromatographic separation.

Phosphorylation and Final Deprotection

Anomeric Phosphorylation

After disaccharide assembly, the 1-phosphate is introduced via:

  • Tetrabenzyl pyrophosphate : Reacts with the free anomeric hydroxyl under LiN(TMS)₂ catalysis.

  • Hydrogenolysis : Removes benzyl protecting groups to yield the free phosphate.

Global Deprotection

Final steps employ:

  • Pd-catalyzed hydrogenolysis : Cleaves benzyl, Alloc, and Troc groups.

  • Acid/Base Hydrolysis : Removes silyl ethers (TBS) and acetyl protecting groups.

Purification and Analytical Validation

Chromatographic Techniques

  • Reverse-Phase HPLC : Separates lipid A species based on acyl chain length and phosphorylation state.

  • Silica Gel Chromatography : Resolves intermediates during synthesis (e.g., mono- vs. diacylated species).

Mass Spectrometry

  • MALDI-TOF : Direct detection of lipid A on intact bacteria, avoiding hydrolysis artifacts.

  • ESI-MS/MS : Confirms phosphorylation and acylation patterns via fragment ions (e.g., m/z 1,023 for hexaacyl species).

Nuclear Magnetic Resonance (NMR)

  • ¹H/¹³C NMR : Verifies glycosidic linkage configuration (α/β) and acyl chain regiochemistry.

  • ³¹P NMR : Identifies phosphate monoesters and diesters.

Comparative Analysis of Synthetic Routes

Parameter Disaccharide-First Monosaccharide-First
Glycosylation Yield 60–75%40–60%
Protecting Groups Troc, Alloc, BenzylTBS, PMB, Azido
Acylation Order Post-glycosylationPre-glycosylation
Key Advantage High regiocontrolReduced steric hindrance

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of diphospho hexaacyl lipid A?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify fatty acid residues and their substitution patterns , high-resolution electrospray ionization mass spectrometry (ESI-MS) for determining acyl chain composition and phosphorylation states , and thin-layer chromatography (TLC) to resolve lipid A heterogeneity . Nuclear magnetic resonance (NMR) can further elucidate disaccharide backbone conformation .

Q. How does the acylation pattern influence endotoxic activity?

  • Methodological Answer : Asymmetric acyl chain distribution (e.g., 4+2 configuration) induces a conical molecular shape and large tilt angle (>45°), enhancing TLR4 agonism . Symmetric acyl chains (3+3) or reduced acylation (penta-/tetraacyl) lead to cylindrical conformations, diminishing activity . Validate via attenuated total reflectance infrared spectroscopy (ATR-IR) to correlate tilt angles with cytokine production in macrophages .

Q. What in vitro assays are used to quantify endotoxic activity?

  • Methodological Answer : Employ the limulus amebocyte lysate (LAL) assay to detect lipid A via endotoxin-binding proteins . For functional activity, measure pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in human monocyte-derived macrophages using ELISA . Include synthetic lipid A analogs (e.g., monophosphoryl variants) as controls .

Q. What are key considerations for studying biosynthesis pathways in bacterial models?

  • Methodological Answer : Use gene knockout strains (e.g., E. coli MsbA mutants)to assess lipid A transport . Analyze intermediates via LC-MS/MS to track acyltransferase activity . Monitor growth conditions (e.g., temperature, pH) that alter lipid A acylation .

Advanced Research Questions

Q. How can structural heterogeneity in this compound preparations be resolved?

  • Methodological Answer : Combine silica-gel chromatography to fractionate lipid A species by acylation with high-resolution mass spectrometry to distinguish hexaacyl, pentaacyl, and tetraacyl variants . For isoforms with substituted acyl chains (e.g., C16:0 vs. C14:0), use GC-MS fatty acid methyl ester (FAME) analysis .

Q. What experimental designs assess conformation-dependent TLR4 activation?

  • Methodological Answer : Apply molecular dynamics simulations to model lipid A-TLR4/MD-2 interactions . Validate using surface plasmon resonance (SPR) to measure binding kinetics of conformationally distinct lipid A . Correlate findings with NF-κB luciferase reporter assays in HEK-TLR4 cells .

Q. How to reconcile contradictory data on biological activities across studies?

  • Methodological Answer : Address variability by standardizing lipid A isolation protocols (e.g., avoiding hydrolysis during extraction) . Control for bacterial strain-specific modifications (e.g., P. agglomerans vs. E. coli) . Use synchrotron small-angle X-ray scattering (SAXS) to confirm supramolecular structures (lamellar vs. cubic) .

Q. What biophysical techniques elucidate molecular conformation in hydrated systems?

  • Methodological Answer : ATR-IR spectroscopy quantifies diglucosamine backbone tilt angles in lipid bilayers . Cryo-electron microscopy (cryo-EM) resolves aggregate structures (e.g., cubic vs. lamellar phases) . For dynamic studies, use neutron diffraction to map lipid A orientation in membranes .

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